![molecular formula C12H13F3O2S B12602137 Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate CAS No. 910654-45-4](/img/structure/B12602137.png)
Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate is an organic compound with the molecular formula C12H13F3O2S. It is a colorless liquid that is soluble in organic solvents such as ethanol, methanol, and dichloromethane. This compound is primarily used in scientific research and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate can be synthesized through a multi-step process:
Starting Material: The synthesis begins with 4-(trifluoromethyl)thiophenol.
Alkylation: The thiophenol is alkylated with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate.
Purification: The resulting product is purified through distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Can be reduced to form thiols.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces sulfoxides or sulfones.
Reduction: Yields thiols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This group also influences the compound’s reactivity and binding affinity to various molecular targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-{4-[(trifluoromethyl)phenyl]propanoate: Similar structure but lacks the sulfanyl group.
Ethyl 3-{4-[(trifluoromethyl)phenyl]propanoate: Similar structure but lacks the trifluoromethyl group.
Uniqueness
Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate is unique due to the presence of both the trifluoromethyl and sulfanyl groups. These functional groups confer distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various research applications .
Properties
CAS No. |
910654-45-4 |
|---|---|
Molecular Formula |
C12H13F3O2S |
Molecular Weight |
278.29 g/mol |
IUPAC Name |
ethyl 3-[4-(trifluoromethylsulfanyl)phenyl]propanoate |
InChI |
InChI=1S/C12H13F3O2S/c1-2-17-11(16)8-5-9-3-6-10(7-4-9)18-12(13,14)15/h3-4,6-7H,2,5,8H2,1H3 |
InChI Key |
WKKZSSRKIYKWET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


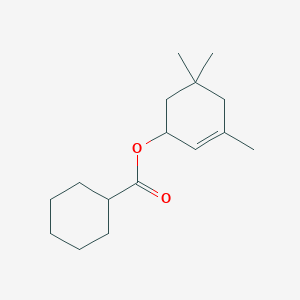
![4-(4-{[Butyl(methyl)amino]methyl}phenyl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12602062.png)
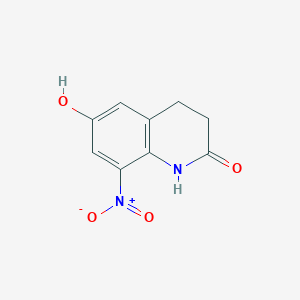
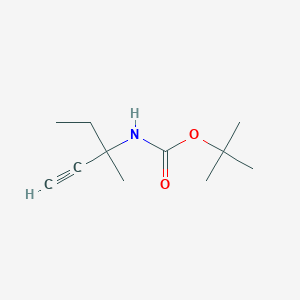

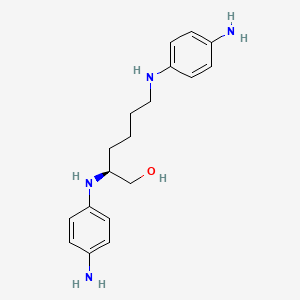
![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)
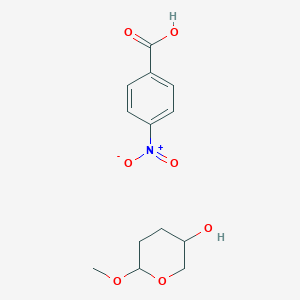
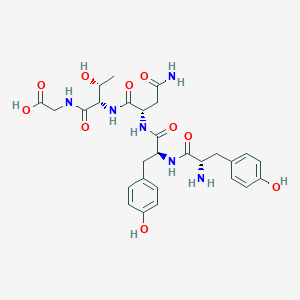
![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)
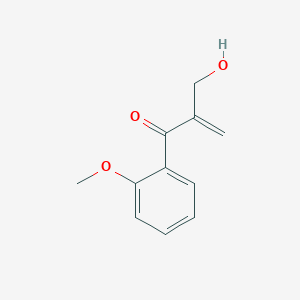
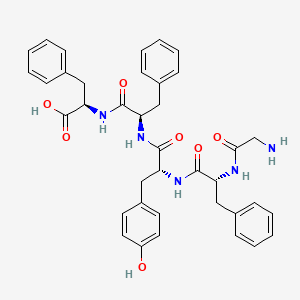
![1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12602126.png)
![4-Thiazolidinone, 2-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-](/img/structure/B12602132.png)
